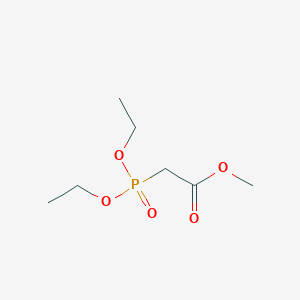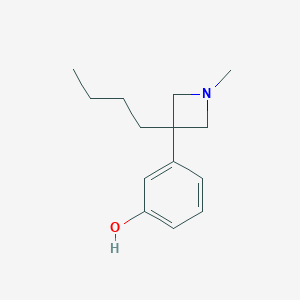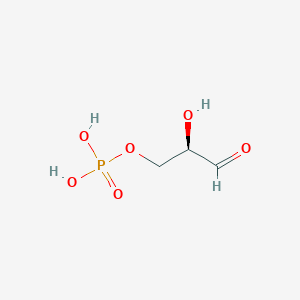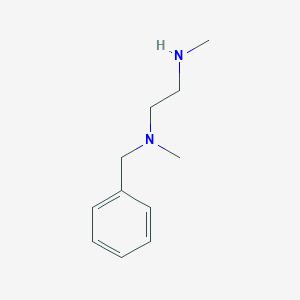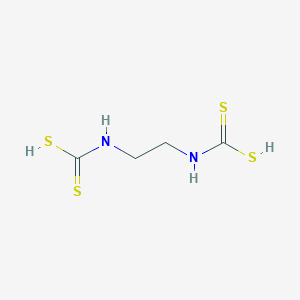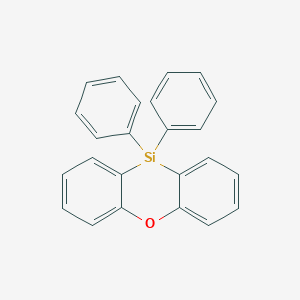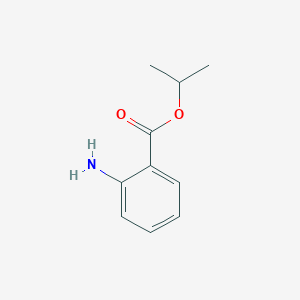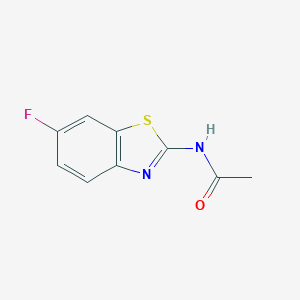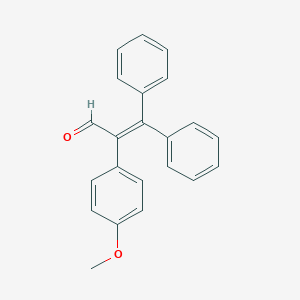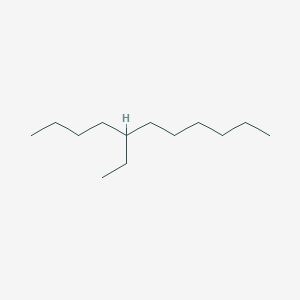
5-Ethylundecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethylundecane is a hydrocarbon compound that belongs to the alkane family. It is a colorless liquid with a molecular weight of 170.32 g/mol and a boiling point of 193°C. This compound is widely used in various scientific research fields due to its unique properties and characteristics.
Wirkmechanismus
The mechanism of action of 5-Ethylundecane is not well understood. However, it is believed that this compound interacts with cell membranes and alters their properties. This, in turn, affects the transport of molecules across the membrane and can lead to changes in cellular function.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-Ethylundecane are not well documented. However, studies have shown that this compound has low toxicity and is not harmful to living organisms at low concentrations. Additionally, 5-Ethylundecane has been shown to have antimicrobial properties and can inhibit the growth of certain bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Ethylundecane in lab experiments include its low toxicity, availability, and ease of use. Additionally, this compound is relatively inexpensive and can be easily synthesized. However, the limitations of using 5-Ethylundecane include its limited solubility in water and its potential to interact with cell membranes, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for the use of 5-Ethylundecane in scientific research. One area of interest is the development of new methods for the synthesis of this compound. Additionally, researchers are exploring the potential use of 5-Ethylundecane as a solvent for the production of biofuels. Finally, there is ongoing research into the antimicrobial properties of this compound and its potential use as a disinfectant in healthcare settings.
Conclusion:
In conclusion, 5-Ethylundecane is a versatile compound with a wide range of scientific research applications. Its unique properties make it an ideal solvent for the synthesis of organic compounds, a substrate for the growth of microorganisms, and a component in the production of detergents and fragrances. While the mechanism of action and biochemical effects of 5-Ethylundecane are not well understood, it has been shown to have low toxicity and antimicrobial properties. There are several future directions for the use of 5-Ethylundecane in scientific research, including the development of new synthesis methods and the exploration of its potential use as a biofuel solvent and disinfectant.
Synthesemethoden
The synthesis of 5-Ethylundecane can be achieved through various methods, including catalytic hydrogenation of 5-Ethylundecene, the reaction of 5-undecene with ethylmagnesium bromide, and the reaction of 5-undecene with diethylzinc. However, the most commonly used method is the catalytic hydrogenation of 5-Ethylundecene. This method involves the use of a palladium catalyst and hydrogen gas to convert 5-Ethylundecene into 5-Ethylundecane.
Wissenschaftliche Forschungsanwendungen
5-Ethylundecane has various scientific research applications. It is used as a solvent in the synthesis of organic compounds, as a lubricant in the manufacturing of plastics, and as a component in the production of detergents. In the field of biotechnology, 5-Ethylundecane is used as a substrate for the growth of microorganisms and for the extraction of lipids from microalgae. Additionally, 5-Ethylundecane is used in the production of perfumes and fragrances.
Eigenschaften
CAS-Nummer |
17453-94-0 |
|---|---|
Produktname |
5-Ethylundecane |
Molekularformel |
C13H28 |
Molekulargewicht |
184.36 g/mol |
IUPAC-Name |
5-ethylundecane |
InChI |
InChI=1S/C13H28/c1-4-7-9-10-12-13(6-3)11-8-5-2/h13H,4-12H2,1-3H3 |
InChI-Schlüssel |
MKHPXJRMKJYYON-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CC)CCCC |
Kanonische SMILES |
CCCCCCC(CC)CCCC |
Synonyme |
5-Ethylundecane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B91670.png)
